N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine
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Overview
Description
N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine: is a chemical compound with the molecular formula C11H15NOS2 and a molecular weight of 241.4 g/mol . This compound belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic aromatic organic compounds. Benzothiophenes are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzothiophene derivative, such as 6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophene.
Oxidation: The benzothiophene derivative is oxidized to introduce the hydroxylamine group.
Reaction Conditions: The oxidation reaction is usually carried out in the presence of an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or other oxidized functional groups.
Reduction Products: Reduced forms of the compound with different electronic properties.
Substitution Products: Compounds with new substituents, leading to altered biological or chemical activity.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex molecules
Biology: N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: The compound's biological activities make it a candidate for drug development. Research is ongoing to explore its potential use in treating various diseases, such as infections and cancer.
Industry: In the materials science field, this compound can be used in the design of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers and other materials can lead to innovative applications.
Mechanism of Action
The mechanism by which N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophene: A related compound without the hydroxylamine group.
N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-yl)hydroxylamine: A structural isomer with a different position of the hydroxylamine group.
Uniqueness: N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS2/c1-11(2)4-7-6-15-10(14-3)9(7)8(5-11)12-13/h6,13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRIAXHKDICKTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CSC(=C2C(=NO)C1)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381153 |
Source
|
Record name | N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-71-8 |
Source
|
Record name | N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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